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Abstract
L-Vinylglycine (L-VG), the simplest α-vinylic amino acid, is a potent mechanism-based

inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Although its D-enantiomer

is a natural product, L-VG is primarily encountered as a synthetic compound and a key

intermediate in various enzymatic reactions. Its ability to irreversibly inactivate crucial enzymes,

such as aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase, has

made it an invaluable tool in biochemical research and a lead compound for drug and herbicide

development. This technical guide provides a comprehensive overview of the discovery and

history of L-Vinylglycine, details its asymmetric synthesis, elucidates its mechanism of action,

and summarizes its diverse biological effects. All quantitative data are presented in structured

tables, key experimental protocols are detailed, and biochemical pathways and experimental

workflows are visualized using diagrams.

Discovery and Natural Occurrence
The history of vinylglycine begins with its D-enantiomer. D-Vinylglycine was first isolated from

the mushroom Rhodophyllus nidorosus in 1974.[1] The L-enantiomer, L-Vinylglycine, is not

typically found as a stable natural product but is generated as a transient intermediate in the

active sites of various PLP-dependent enzymes.[1] For instance, it is observed during the
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enzymatic conversion of homoserine to threonine by threonine synthetase and in reactions

catalyzed by cystathionine γ-synthase.[1] Its potent inhibitory activity against a range of

enzymes was reported by Rando in the same year as its discovery, marking the beginning of

extensive research into its biochemical properties.[1]

Asymmetric Synthesis of L-Vinylglycine
The biological significance of L-Vinylglycine has driven the development of numerous

asymmetric synthetic methodologies. These routes often employ chiral precursors from the

"chiral pool" to establish the correct stereochemistry.

Key Synthetic Strategies
Several successful strategies for synthesizing optically pure L-Vinylglycine have been

reported:

From L-Methionine: The first synthesis of L-Vinylglycine was reported by Rapoport and

coworkers, starting from L-methionine.[1][2] This classic route involves the controlled

oxidation of a protected L-methionine derivative to its sulfoxide, followed by a thermal syn-

elimination (pyrolysis) to form the vinyl group.[2][3]

From L-Homoserine: L-Homoserine, often in its lactone form, serves as another common

precursor. One efficient method involves the opening of N-Boc-protected L-homoserine

lactone with a phenylselenolate anion, followed by oxidative elimination of the resulting

selenide to install the double bond.[1][4]

From L-Glutamic Acid: An elegant route developed by Hanessian utilizes L-glutamate. The

key step is a Cu(II)/Pb(IV)-mediated oxidative decarboxylation of the γ-carboxylate to

introduce the vinyl group.[1]

Enzymatic Kinetic Resolution: Racemic vinylglycine, often prepared via a Strecker synthesis

with acrolein, can be resolved using enzymes. For example, papain-mediated esterification

can selectively convert the L-enantiomer, allowing for the separation of the two forms.[1][5]

Summary of Synthetic Approaches
The following table summarizes the key features of prominent L-Vinylglycine syntheses.
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Chiral

Precursor

Key Reaction

Type
Reported Yield

Optical Purity

(ee%)
Reference(s)

L-Methionine
Sulfoxide syn-

elimination

~60-62% (from

sulfoxide)
>98% [1][2][3]

L-Homoserine

Lactone

Selenoxide

elimination

72% (over 4

steps)
≥95% [1][4]

L-Glutamic Acid
Oxidative

decarboxylation
Not specified High [1]

(D,L)-

Vinylglycine

Enzymatic

resolution

(Papain)

90% (for D-

isomer recovery)
High [5]

Butadiene

monoepoxide

Pd(0)-mediated

allylic amination
Not specified High [1]

Detailed Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine

(Rapoport Method)[3]

This protocol, adapted from Organic Syntheses, provides a reliable, large-scale preparation of

protected L-Vinylglycine.

Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride. L-methionine (100.0 g, 0.67

mol) is suspended in methanol (0.7 L) and cooled to 0°C. Hydrogen chloride gas is bubbled

through the mixture for 15 min. The solution is stirred for 18 hours, and the solvent is

evaporated to yield the hydrochloride salt (132.5 g, 99%).

Step 2: N-Benzyloxycarbonyl Protection. L-methionine methyl ester hydrochloride (117.6 g,

0.56 mol) is dissolved in a mixture of water (750 mL) and ether (750 mL) containing

potassium bicarbonate (282.3 g, 2.82 mol). The solution is cooled to 0°C, and benzyl

chloroformate (106.1 g, 0.62 mol) is added dropwise. After stirring, the organic layer is

separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine

methyl ester (166.0 g, 99%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6029878/
https://files01.core.ac.uk/download/pdf/188061921.pdf
http://orgsyn.org/demo.aspx?prep=cv9p0063
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6022833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029878/
https://patents.google.com/patent/EP0559927A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029878/
https://www.benchchem.com/product/b1582818?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=cv9p0063
https://www.benchchem.com/product/b1582818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Oxidation to Sulfoxide. The protected methionine (166.0 g, 0.56 mol) is dissolved in

methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (131.4 g, 0.61 mol) in

water (2 L) is added dropwise. The mixture is stirred for 18 hours. After filtration and workup,

the sulfoxide is obtained as a mixture of diastereomers (172.0 g, 98%).

Step 4: Pyrolytic Elimination. The sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices

and distilled using a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg)

for 1 hour. The crude product is purified by chromatography to afford N-(benzyloxycarbonyl)-

L-vinylglycine methyl ester (17.4 g, 62%).

Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone (Berkowitz Method)[4]

This procedure is efficient and requires only a single chromatographic purification step.

Step 1: N-Boc Protection. L-homoserine lactone (as a salt, 9.29 mmol) is dissolved in CH₂Cl₂

with triethylamine. Di-tert-butyl dicarbonate (9.29 mmol) is added at 0°C, and the mixture is

stirred for 12 hours. Standard aqueous workup yields N-(tert-Butoxycarbonyl)-homoserine

lactone (97%).

Step 2: Phenylselenolate-mediated Lactone Opening. Diphenyl diselenide (7.45 mmol) in

DMF is treated with sodium borohydride (8.19 mmol) to generate the phenylselenolate anion.

A solution of the N-Boc lactone (7.45 mmol) in DMF is added, and the reaction is heated at

100°C for 1 hour. This opens the lactone to form a γ-phenylseleno-α-amino acid derivative.

Step 3: Oxidative Elimination. The crude product from Step 2 is dissolved in THF and cooled

to 0°C. 30% Hydrogen peroxide (22.4 mmol) is added dropwise, and the mixture is stirred for

2 hours. This oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-

elimination to form the vinyl group. The product is purified by flash chromatography.

Step 4: Deprotection. The resulting protected L-Vinylglycine derivative is treated with

trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) at room

temperature. Evaporation and drying yield L-α-vinylglycine as its trifluoroacetate salt (90%

yield for the final two steps).

Synthetic Workflow Visualization
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Caption: Synthetic workflow for L-Vinylglycine from L-Methionine.

Mechanism of Action: The "Vinylic Trigger"
L-Vinylglycine is a classic example of a mechanism-based inactivator, or "suicide substrate,"

for PLP-dependent enzymes. Its inhibitory action stems from its β,γ-unsaturation, which can be

brought into conjugation with the PLP cofactor's imine system following the initial enzymatic

steps.

The generally accepted mechanism involves the following sequence:

Transimination: The amino group of L-Vinylglycine displaces an active-site lysine residue to

form an external aldimine with the PLP cofactor.

α-Proton Abstraction: A catalytic base in the enzyme's active site removes the α-proton,

forming a resonance-stabilized quinonoid intermediate.

Isomerization: The quinonoid intermediate tautomerizes, shifting the double bond into

conjugation with the pyridine ring of the cofactor. This creates a highly electrophilic α,β-

unsaturated imine.

Michael Addition: A nucleophilic residue from the enzyme's active site (often the same lysine

that initially formed the internal aldimine) attacks the β-carbon of the inhibitor in a Michael-

type addition.[6] This forms a stable, covalent adduct, leading to irreversible inactivation of

the enzyme.[1][6]

This mechanism has been confirmed by crystallographic studies of ACC synthase inactivated

by L-Vinylglycine, which clearly show a covalent bond between the inhibitor and the active site

lysine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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